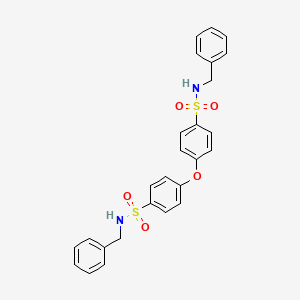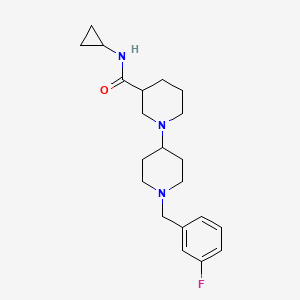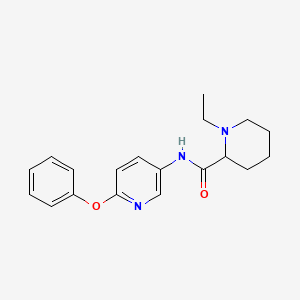
1-(3-chloro-2-methylphenyl)-N-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloro-2-methylphenyl)-N-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide, commonly known as CCP, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. This compound has gained significant interest in the scientific community due to its potential therapeutic applications. In
Applications De Recherche Scientifique
CCP has a wide range of potential therapeutic applications, including its use as an anticonvulsant, analgesic, and anti-inflammatory agent. Several studies have shown that CCP has potent anticonvulsant activity in both in vitro and in vivo models. Additionally, CCP has been shown to have analgesic activity in animal models of pain. Furthermore, CCP has been shown to have anti-inflammatory activity in models of acute and chronic inflammation.
Mécanisme D'action
The exact mechanism of action of CCP is not fully understood. However, it is believed that CCP exerts its effects by modulating the activity of ion channels, particularly voltage-gated sodium channels. By blocking sodium channels, CCP can reduce the excitability of neurons and prevent the generation of action potentials, which is thought to underlie its anticonvulsant and analgesic activity.
Biochemical and Physiological Effects:
CCP has been shown to have several biochemical and physiological effects. In addition to its effects on sodium channels, CCP has been shown to modulate the activity of other ion channels, including calcium and potassium channels. Furthermore, CCP has been shown to have antioxidant activity and can protect against oxidative stress-induced damage in cells.
Avantages Et Limitations Des Expériences En Laboratoire
CCP has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using electrophysiological techniques. Additionally, CCP has a relatively low toxicity profile, which makes it a safe compound to use in animal studies. However, there are some limitations to the use of CCP in lab experiments. For example, the exact mechanism of action of CCP is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on CCP. One area of interest is the development of more potent and selective analogs of CCP that can be used as therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of CCP and its effects on ion channels. Finally, more studies are needed to explore the potential therapeutic applications of CCP in a variety of disease models.
Méthodes De Synthèse
CCP can be synthesized using a multistep process involving several chemical reactions. The first step involves the conversion of 3-chloro-2-methylphenylamine to the corresponding amide using acetic anhydride. The resulting amide is then reacted with cyclopropylamine to yield the desired product, CCP. The synthesis of CCP is relatively straightforward and can be achieved using commonly available reagents and equipment.
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-9-12(16)3-2-4-13(9)18-8-10(7-14(18)19)15(20)17-11-5-6-11/h2-4,10-11H,5-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPGKDUYFYZPDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CC(CC2=O)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-2-methylphenyl)-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[(5-ethyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6084696.png)

![2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine](/img/structure/B6084701.png)
![(1-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B6084720.png)
![(1S*,4S*)-2-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6084725.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B6084727.png)
![N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-2-[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetamide](/img/structure/B6084732.png)

![methyl (1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6084748.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B6084752.png)

![N-(4-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B6084759.png)
![N-ethyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6084763.png)
![ethyl 5-ethyl-4-phenyl-2-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B6084765.png)